2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16a-diol
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Overview
Description
Preparation Methods
The synthesis of 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16a-diol involves several steps. The starting material is typically a steroidal compound, which undergoes bromination at the 2 and 4 positions. The reaction conditions often involve the use of bromine or a brominating agent in a suitable solvent such as chloroform or methanol . The ethylenedioxy group is introduced through a reaction with ethylene glycol under acidic conditions
Chemical Reactions Analysis
2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16a-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16a-diol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the interactions between proteins and small molecules.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16a-diol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The ethylenedioxy group may play a role in stabilizing the compound’s interaction with its targets, while the bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar compounds to 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16a-diol include other brominated steroids and ethylenedioxy-substituted steroids. These compounds share structural similarities but differ in their specific functional groups and substitution patterns. The unique combination of bromine atoms and the ethylenedioxy group in this compound distinguishes it from other related compounds, providing it with distinct chemical and biological properties .
Properties
Molecular Formula |
C20H24Br2O4 |
---|---|
Molecular Weight |
488.2 g/mol |
IUPAC Name |
2',4'-dibromo-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',16'-diol |
InChI |
InChI=1S/C20H24Br2O4/c1-19-5-4-10-11(14(19)9-16(23)20(19)25-6-7-26-20)2-3-12-13(10)8-15(21)18(24)17(12)22/h8,10-11,14,16,23-24H,2-7,9H2,1H3 |
InChI Key |
GUKVLVMQIYQXIM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CC(C24OCCO4)O)CCC5=C(C(=C(C=C35)Br)O)Br |
Origin of Product |
United States |
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